

An In-Depth Technical Guide to 2-Hydroxy-7-O-methylscillascillin

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Compound of Interest

Compound Name: 2-Hydroxy-7-O-methylscillascillin

Cat. No.: B1157784

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical structure, potential experimental protocols, and theoretical biological activity of the homoisoflavonoid **2-Hydroxy-7-O-methylscillascillin**. While specific experimental data for this compound is limited in publicly available literature, this paper compiles information from closely related analogs and the broader class of scillascillins and homoisoflavonoids to present a predictive and informative resource.

Chemical Structure and Properties

2-Hydroxy-7-O-methylscillascillin is a member of the scillascillin-type homoisoflavonoids, a class of natural products characterized by a benzocyclobutene ring system.^[1] The chemical formula for this compound is C₁₈H₁₄O₇, with a molecular weight of 342.3 g/mol.^[2] Its unique structure is a key determinant of its potential biological activity.

Chemical Identifiers:

- CAS Number: 52096-50-1^[2]
- SMILES: O=C1C2=C(C=C(C=C2OC(C13C4=CC5=C(C=C4C3)OCO5)O)OC)O^[3]

Based on the provided SMILES string, the chemical structure of **2-Hydroxy-7-O-methylscillascillin** can be visualized as follows:

Caption: 2D Chemical Structure of **2-Hydroxy-7-O-methylscillascillin**.

Predicted Spectroscopic Data

While specific NMR and mass spectrometry data for **2-Hydroxy-7-O-methylscillascillin** are not readily available, data from structurally similar homoisoflavonoids isolated from Scilla species can provide an estimation of the expected chemical shifts.^{[4][5][6]}

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position	Predicted ¹³ C Shift (ppm)	Predicted ¹ H Shift (ppm)
2	~195	-
3	~50	~4.5 (d)
4	~120	-
4a	~160	-
5	~165	-
6	~95	~6.2 (s)
7	~168	-
8	~92	~6.0 (s)
8a	~105	-
1'	~130	-
2'	~115	~6.8 (d)
3'	~145	-
4'	~145	-
5'	~115	~6.8 (d)
6'	~120	~7.0 (dd)
7-OMe	~56	~3.9 (s)
2-OH	-	~5.5 (br s)
5-OH	-	>11.5 (s)

Note: These are estimated values based on related compounds and are subject to variation based on solvent and experimental conditions.

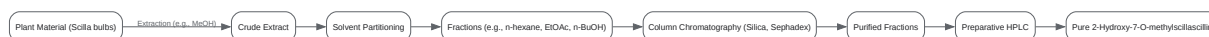
Experimental Protocols

The isolation and synthesis of **2-Hydroxy-7-O-methylscillascillin** would likely follow established methods for homoisoflavonoids.

Isolation from Natural Sources

Homoisoflavonoids of this type are typically isolated from the bulbs of plants from the *Scilla* genus.^{[7][8]}

General Isolation Workflow:



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Caption: General workflow for the isolation of homoisoflavonoids.

Detailed Protocol:

- **Extraction:** Dried and powdered bulbs of a *Scilla* species are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- **Column Chromatography:** The ethyl acetate fraction, which is likely to contain the homoisoflavonoids, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- **Further Purification:** Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid

chromatography (HPLC).

- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Chemical Synthesis

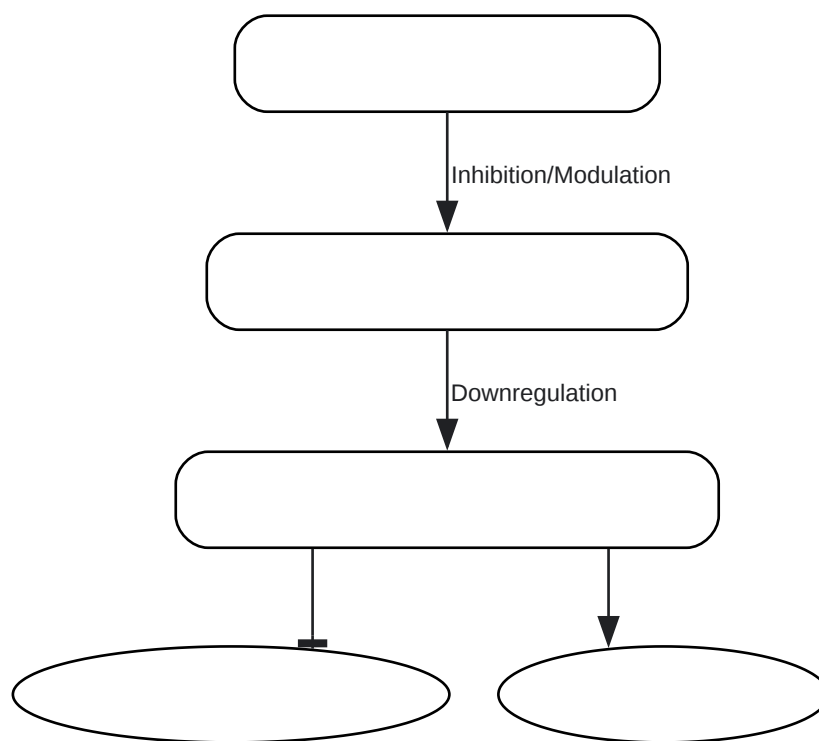
The asymmetric synthesis of scillascillin-type homoisoflavonoids has been reported and provides a potential route for the total synthesis of **2-Hydroxy-7-O-methylscillascillin**.^{[9][10]} Key steps in such a synthesis could involve the construction of the chiral benzocyclobutene core followed by the elaboration of the chromanone ring.

Potential Biological Activity and Signaling Pathways

Homoisoflavonoids as a class exhibit a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects.^{[11][12][13]} The related compound, scillascillin, has demonstrated activity against human breast (MCF-7) and prostate (DU-145) cancer cell lines.^[9]

The mechanism of action for many homoisoflavonoids is still under investigation, but some studies have identified specific protein targets. For instance, other homoisoflavonoids have been shown to interact with proteins such as ferrochelatase, soluble epoxide hydrolase, and inosine monophosphate dehydrogenase 2, suggesting multiple potential pathways through which they may exert their effects.^[11]

Given the reported anticancer activity of scillascillin, a plausible mechanism of action for **2-Hydroxy-7-O-methylscillascillin** could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.



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Caption: Potential mechanism of anticancer activity.

This diagram illustrates a hypothetical mechanism where **2-Hydroxy-7-O-methylscillascillin** interacts with a specific protein target, leading to the downregulation of a pro-survival signaling pathway, ultimately resulting in decreased cancer cell proliferation and increased apoptosis. Further research is necessary to identify the specific molecular targets and validate this proposed mechanism.

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